molecular formula C7H9N3 B6251007 trimethyl-1H-imidazole-1-carbonitrile CAS No. 412278-72-9

trimethyl-1H-imidazole-1-carbonitrile

Cat. No.: B6251007
CAS No.: 412278-72-9
M. Wt: 135.17 g/mol
InChI Key: MVDCIVTVRKZFHD-UHFFFAOYSA-N
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Description

Trimethyl-1H-imidazole-1-carbonitrile is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a nitrile group attached to the imidazole ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trimethyl-1H-imidazole-1-carbonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis processes that ensure high yield and purity. These processes may involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Trimethyl-1H-imidazole-1-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce imidazole-1-methanamine derivatives.

Scientific Research Applications

Trimethyl-1H-imidazole-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethyl-1H-imidazole-1-carbonitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the imidazole ring can engage in coordination with metal ions. These interactions can modulate biological activities and chemical reactivity, making the compound useful in various applications .

Comparison with Similar Compounds

    1H-imidazole-1-carbonitrile: Shares the imidazole core but lacks the trimethyl substitution.

    2-methyl-1H-imidazole-1-carbonitrile: Similar structure with a methyl group at the 2-position.

    4,5-dimethyl-1H-imidazole-1-carbonitrile: Contains two methyl groups at the 4 and 5 positions.

Uniqueness: Trimethyl-1H-imidazole-1-carbonitrile is unique due to its trimethyl substitution, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its stability and solubility, making it more suitable for specific applications compared to its analogs .

Properties

CAS No.

412278-72-9

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

2,4,5-trimethylimidazole-1-carbonitrile

InChI

InChI=1S/C7H9N3/c1-5-6(2)10(4-8)7(3)9-5/h1-3H3

InChI Key

MVDCIVTVRKZFHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)C)C#N)C

Purity

95

Origin of Product

United States

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